molecular formula C11H24N2O2 B1375124 1-(2,2-Diethoxyethyl)-4-methylpiperazine CAS No. 1343344-74-0

1-(2,2-Diethoxyethyl)-4-methylpiperazine

Cat. No.: B1375124
CAS No.: 1343344-74-0
M. Wt: 216.32 g/mol
InChI Key: ZMLAJASKAPVSRO-UHFFFAOYSA-N
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Description

1-(2,2-Diethoxyethyl)-4-methylpiperazine is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a 2,2-diethoxyethyl group attached to the nitrogen atom at the first position and a methyl group at the fourth position of the piperazine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,2-Diethoxyethyl)-4-methylpiperazine can be synthesized through a multi-step process. One common method involves the reaction of 4-methylpiperazine with 2,2-diethoxyethanol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with an inert atmosphere to prevent oxidation. The product is then purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, industrial-scale purification methods like chromatography or crystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Diethoxyethyl)-4-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethoxyethyl group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under controlled temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted under mild to moderate conditions depending on the nucleophile used.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines derived from the reduction of the piperazine ring.

    Substitution: Compounds with different functional groups replacing the diethoxyethyl group.

Scientific Research Applications

1-(2,2-Diethoxyethyl)-4-methylpiperazine has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antitumor properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the development of new materials and as a building block for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 1-(2,2-Diethoxyethyl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(2,2-Diethoxyethyl)-4-methylpiperazine can be compared with other similar compounds in the piperazine family, such as:

    1-(2,2-Diethoxyethyl)-4-ethylpiperazine: Similar structure but with an ethyl group instead of a methyl group at the fourth position.

    1-(2,2-Diethoxyethyl)-4-phenylpiperazine: Contains a phenyl group at the fourth position, leading to different chemical and biological properties.

    1-(2,2-Diethoxyethyl)-4-isopropylpiperazine: Features an isopropyl group at the fourth position, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(2,2-diethoxyethyl)-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O2/c1-4-14-11(15-5-2)10-13-8-6-12(3)7-9-13/h11H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLAJASKAPVSRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN1CCN(CC1)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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